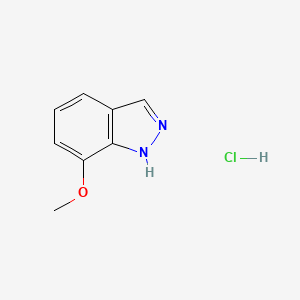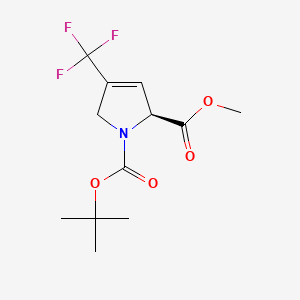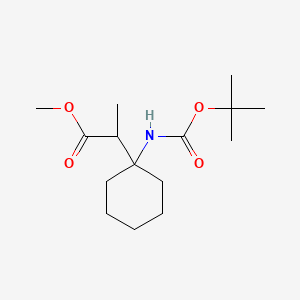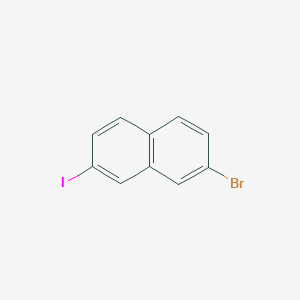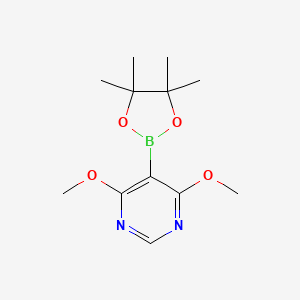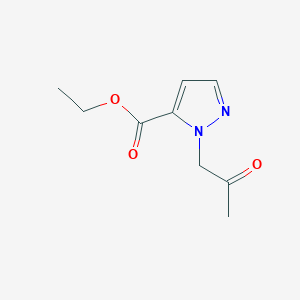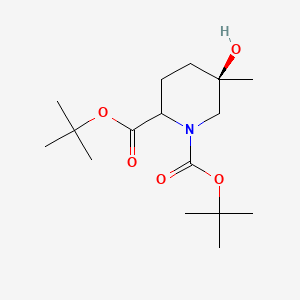
ditert-butyl (5R)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE is a chemical compound with the molecular formula C15H27NO5 and a molecular weight of 301.38 g/mol . This compound is known for its applications in synthetic organic chemistry, particularly in the formation of tert-butyl esters, which are widely used as protecting groups in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for this synthesis is through the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . Another method involves the use of tert-butyl hydroperoxide under metal-free conditions, which allows for the smooth progression of Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in one pot .
Industrial Production Methods
Industrial production of tert-butyl esters, including DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE, often employs continuous flow processes due to their scalability and efficiency. These methods are designed to optimize reaction conditions and maximize yield while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in the reactions of DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE include tert-butyl hydroperoxide, which facilitates oxidation and C–O bond formation . Reaction conditions often involve the use of anhydrous solvents and specific temperature controls to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Aplicaciones Científicas De Investigación
DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.
Biology: Employed in the synthesis of biologically active molecules and natural product derivatives.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE involves its ability to act as a protecting group in organic synthesis. By forming stable tert-butyl esters, the compound prevents unwanted reactions at specific functional groups, allowing for selective modifications elsewhere in the molecule . This selective protection is crucial in multi-step synthesis processes, where precise control over reaction pathways is necessary .
Comparación Con Compuestos Similares
Similar Compounds
Tert-Butyl (2R,5R)-2-(Hydroxymethyl)-5-Methylpiperazine-1,4-Dicarboxylate: Similar in structure but with different functional groups.
Tert-Butyl (1S,2R,5R)-2-(Hydroxymethyl)-4-(4-Methoxyphenyl)-2,5-Dihydro-1H-Pyrrole-1-Carboxylate: Another tert-butyl ester with distinct applications.
Uniqueness
DITERT-BUTYL (2R,5R)-5-HYDROXY-5-METHYL-PIPERIDINE-1,2-DICARBOXYLATE is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in organic synthesis. Its ability to form stable tert-butyl esters makes it particularly valuable in protecting group strategies .
Propiedades
Fórmula molecular |
C16H29NO5 |
|---|---|
Peso molecular |
315.40 g/mol |
Nombre IUPAC |
ditert-butyl (5R)-5-hydroxy-5-methylpiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H29NO5/c1-14(2,3)21-12(18)11-8-9-16(7,20)10-17(11)13(19)22-15(4,5)6/h11,20H,8-10H2,1-7H3/t11?,16-/m1/s1 |
Clave InChI |
SALOJNIUSZBZOH-WVQRXBFSSA-N |
SMILES isomérico |
C[C@]1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
SMILES canónico |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13915845.png)
![trans-2-Benzyl-1,3,3A,4,6,6A-hexahydrocyclopenta[C]pyrrol-5-one](/img/structure/B13915848.png)
![4-Amino-4'-cyano[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13915850.png)
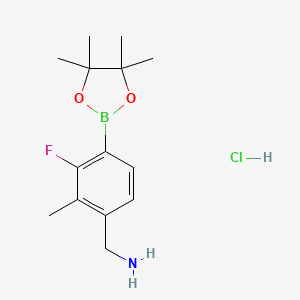
![(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one](/img/structure/B13915865.png)
![2,2-Bis[4-(1,2,2-trifluoroethenyloxy)phenyl]propane](/img/structure/B13915867.png)
